Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diisopropylamino group and a 2,5-dimethylpyrrol-1-yl group attached to the acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- typically involves the following steps:
Formation of 2,5-dimethylpyrrole: This can be achieved by reacting 2,5-hexanedione with ammonia in the presence of an acid catalyst.
Attachment of the diisopropylamino group: This step involves the reaction of 2,5-dimethylpyrrole with diisopropylamine under suitable conditions to form the desired intermediate.
Formation of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride to form Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diisopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The 2,5-dimethylpyrrol-1-yl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(2,5-dimethylpyrrol-1-yl)-: Lacks the diisopropylamino group, which may result in different chemical and biological properties.
Acetamide, 2-(diisopropylamino)-N-(pyrrol-1-yl)-: Lacks the methyl groups on the pyrrole ring, which can affect its reactivity and interactions.
Uniqueness
Acetamide, 2-(diisopropylamino)-N-(2,5-dimethylpyrrol-1-yl)- is unique due to the presence of both the diisopropylamino group and the 2,5-dimethylpyrrol-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
20627-21-8 |
---|---|
Molekularformel |
C14H25N3O |
Molekulargewicht |
251.37 g/mol |
IUPAC-Name |
N-(2,5-dimethylpyrrol-1-yl)-2-[di(propan-2-yl)amino]acetamide |
InChI |
InChI=1S/C14H25N3O/c1-10(2)16(11(3)4)9-14(18)15-17-12(5)7-8-13(17)6/h7-8,10-11H,9H2,1-6H3,(H,15,18) |
InChI-Schlüssel |
LQCBYEADVVYUTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1NC(=O)CN(C(C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.